molecular formula C19H21N3O3S2 B2598799 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207027-52-8

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2598799
CAS RN: 1207027-52-8
M. Wt: 403.52
InChI Key: MNFDTBZTFQMPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Pharmacological Potentials

Compounds containing sulfonamide, pyrazole, and chalcone groups, similar to the compound , are prominent in medicinal chemistry due to their diverse biological activities. These include inhibitory activities against carbonic anhydrase (CA) enzymes, which are crucial for treating conditions like retinal and cerebral edema, epilepsy, and glaucoma. The study by (Tuğrak et al., 2021) highlights the synthesis of such compounds and their significant inhibitory effects on CA enzymes, showing their potential as new drug candidates to address current treatment limitations.

Carbonic Anhydrase Inhibition and Potential Therapeutic Uses

The inhibition of carbonic anhydrase isoenzymes by sulfonamide derivatives holds significant therapeutic potential. For instance, (Bülbül et al., 2008) and (Büyükkıdan et al., 2017) demonstrated the synthesis of specific sulfonamide derivatives and their inhibitory effects on human erythrocyte carbonic anhydrase isoenzymes. These findings underscore the potential of these compounds in developing treatments for diseases related to enzyme dysfunction.

Antitumor and Cytotoxic Activities

Sulfonamide derivatives have also shown promise in anticancer applications. The work by (Aly, 2009) and (Kucukoglu et al., 2016) synthesized novel sulfonamide derivatives and evaluated their antitumor and cytotoxic activities. These compounds have demonstrated remarkable activity against various cancer cell lines, suggesting their potential as anticancer agents.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-6-7-16(10-13(12)2)21(5)27(24,25)17-8-9-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFDTBZTFQMPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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